

Physical properties and molecular weight of 2-azido-2-methylpropane

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Compound of Interest

Compound Name: Azido-isobutane

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Technical Guide: 2-Azido-2-methylpropane (tert-Butyl Azide)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties, synthesis, and spectroscopic characterization of 2-azido-2-methylpropane, also commonly known as tert-butyl azide. This versatile organic azide serves as a valuable building block in organic synthesis and various drug development applications.

Core Physical and Chemical Properties

2-Azido-2-methylpropane is a volatile and reactive organic compound. While some of its physical properties are well-documented, others, such as density and refractive index, are not readily available in the cited literature.

Property	Value	Source(s)
Molecular Formula	C ₄ H ₉ N ₃	[1]
Molecular Weight	99.13 g/mol	[1]
Boiling Point	68-71 °C	
Density	Data not available	[2][3]
Refractive Index	Data not available	[2][3]
CAS Number	13686-33-4	[1]

Synthesis of 2-Azido-2-methylpropane

A common and effective method for the synthesis of 2-azido-2-methylpropane involves the reaction of tert-butanol with sodium azide in the presence of a strong acid, such as sulfuric acid.

Experimental Protocol: Synthesis from tert-Butanol

Materials:

- tert-Butanol
- Sodium azide (NaN₃)
- Concentrated sulfuric acid (H₂SO₄)
- Water (H₂O)
- Ice
- Sodium hydroxide (NaOH) solution (e.g., 2 M) for washing
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying
- Standard laboratory glassware for synthesis and distillation

- Magnetic stirrer and heating mantle

Procedure:

- **Preparation of the Acidic Azide Solution:** In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add concentrated sulfuric acid to water to prepare a diluted sulfuric acid solution.
- **Addition of Sodium Azide:** To the cooled acidic solution, gradually add sodium azide powder in portions, ensuring the temperature remains low to control the exothermic reaction and prevent the formation of volatile and toxic hydrazoic acid (HN_3).
- **Reaction with tert-Butanol:** Once the sodium azide has dissolved, slowly add tert-butanol to the reaction mixture while maintaining cooling and vigorous stirring.
- **Reaction Completion and Work-up:** Allow the reaction to stir at a controlled temperature until completion. After the reaction is complete, carefully transfer the mixture to a separatory funnel.
- **Phase Separation and Washing:** The organic layer containing the 2-azido-2-methylpropane will separate from the aqueous layer. Separate the organic layer and wash it sequentially with water and a dilute sodium hydroxide solution to neutralize any remaining acid.
- **Drying and Isolation:** Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate. Filter to remove the drying agent.
- **Purification:** Purify the crude 2-azido-2-methylpropane by distillation under appropriate safety precautions to obtain the final product.

Spectroscopic Characterization

The structural confirmation of 2-azido-2-methylpropane is typically achieved through a combination of spectroscopic techniques.

Spectroscopic Data **^1H NMR**

A single sharp peak is observed at approximately δ 1.25 ppm in CDCl_3 , corresponding to the nine equivalent protons of the three methyl groups.

 ^{13}C NMR (Predicted)

Two signals are expected: one for the three equivalent methyl carbons and another for the quaternary carbon attached to the azide group. Based on similar structures, the methyl carbons would appear around 30-40 ppm, and the quaternary carbon would be further downfield.

Infrared (IR) Spectroscopy

The most characteristic feature is a strong, sharp absorption band around 2100 cm^{-1} , which is indicative of the asymmetric stretching vibration of the azide (N_3) functional group. Other notable peaks include those for C-H stretching and bending vibrations of the tert-butyl group.

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M^+) at $m/z = 99$. The fragmentation pattern would likely involve the loss of nitrogen gas (N_2 , 28 Da) to give a fragment at $m/z = 71$, and the formation of the stable tert-butyl cation at $m/z = 57$, which is often the base peak for tert-butyl containing compounds.

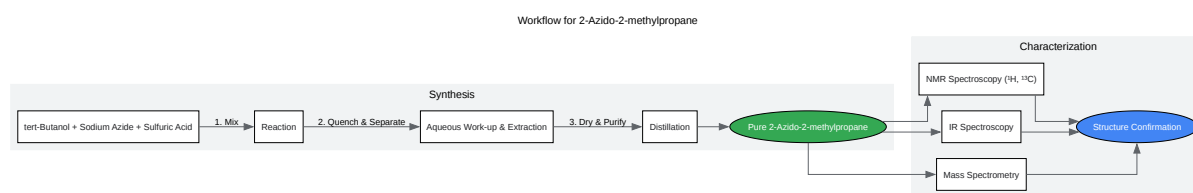
Safety and Handling

2-Azido-2-methylpropane is a potentially hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

- **Hazards:** Organic azides are known to be potentially explosive, especially when heated or subjected to shock. They are also toxic.
- **Personal Protective Equipment (PPE):** Wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.
- **Handling:** Avoid heating the compound to high temperatures. Use a safety shield during reactions and distillations.
- **Storage:** Store in a cool, dry, and well-ventilated area away from heat and sources of ignition.
- **Disposal:** Dispose of waste in accordance with local, state, and federal regulations.

Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of 2-azido-2-methylpropane.



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Caption: Synthesis and characterization workflow for 2-azido-2-methylpropane.

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References

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